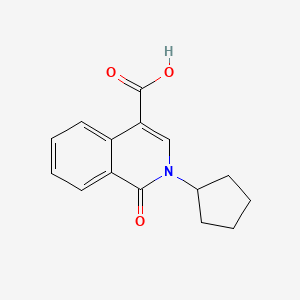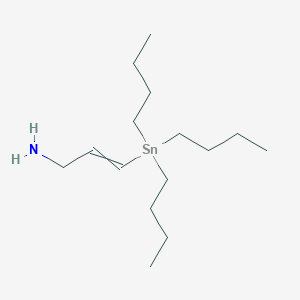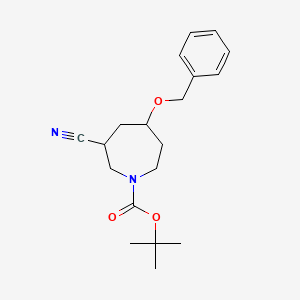![molecular formula C7H9NO2 B13886632 2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
2-[(E)-2-Ethoxyvinyl]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-Ethoxyvinyl]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-Ethoxyvinyl]oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often used to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-Ethoxyvinyl]oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be opened using oxidizing agents such as potassium permanganate, chrome acid, and ozone.
Reduction: Reduction reactions can modify the oxazole ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium for metallation, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to open-chain isocyanides, while substitution reactions can yield various functionalized oxazole derivatives .
Applications De Recherche Scientifique
2-[(E)-2-Ethoxyvinyl]oxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(E)-2-Ethoxyvinyl]oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways involved vary based on the application and target system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(E)-2-Ethoxyvinyl]oxazole include other oxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
What sets this compound apart from other oxazole derivatives is its unique ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-[(E)-2-ethoxyethenyl]-1,3-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-2-9-5-3-7-8-4-6-10-7/h3-6H,2H2,1H3/b5-3+ |
Clé InChI |
YIRCJLJWGIBXEA-HWKANZROSA-N |
SMILES isomérique |
CCO/C=C/C1=NC=CO1 |
SMILES canonique |
CCOC=CC1=NC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


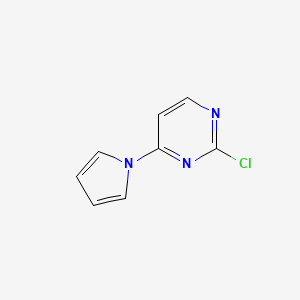


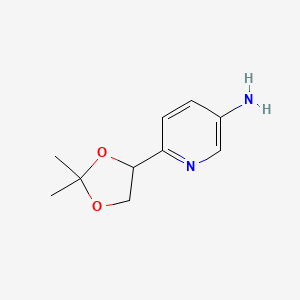
![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
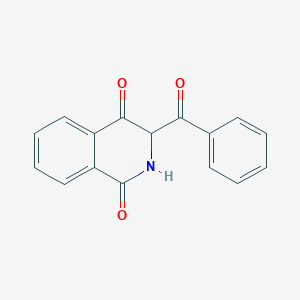
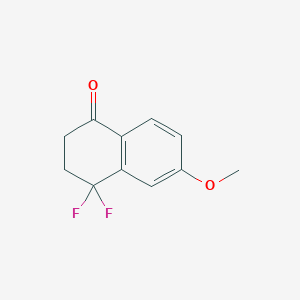
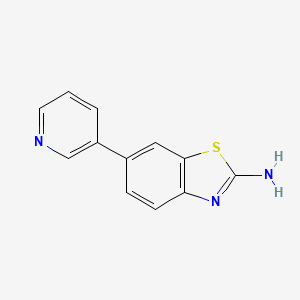
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
